1-Amino-3-(cycloheptyloxy)-2-propanol
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Overview
Description
1-Amino-3-(cycloheptyloxy)-2-propanol is an organic compound characterized by the presence of an amino group, a cycloheptyloxy group, and a propanol backbone
Preparation Methods
The synthesis of 1-Amino-3-(cycloheptyloxy)-2-propanol can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanol with epichlorohydrin to form 3-(cycloheptyloxy)-1-chloropropane, which is then reacted with ammonia to yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often require precise control of temperature, pressure, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
1-Amino-3-(cycloheptyloxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields ketones, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
1-Amino-3-(cycloheptyloxy)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor binding studies.
Mechanism of Action
The mechanism of action of 1-Amino-3-(cycloheptyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1-Amino-3-(cycloheptyloxy)-2-propanol can be compared with other similar compounds, such as 1-amino-3-oxo-2,7-naphthyridines and 1-amino-3-hydroxypropane derivatives. These compounds share structural similarities but differ in their functional groups and biological activities . The uniqueness of this compound lies in its cycloheptyloxy group, which imparts distinct chemical and biological properties compared to other related compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action, further expanding our understanding of this intriguing compound.
Properties
CAS No. |
89100-84-5 |
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Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-amino-3-cycloheptyloxypropan-2-ol |
InChI |
InChI=1S/C10H21NO2/c11-7-9(12)8-13-10-5-3-1-2-4-6-10/h9-10,12H,1-8,11H2 |
InChI Key |
UOEXZNXGQVHYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OCC(CN)O |
Origin of Product |
United States |
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